
4-Bromo-2-methoxyphenol
Overview
Description
4-Bromo-2-methoxyphenol (CAS 7368-78-7) is a halogenated aromatic compound with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol. It features a bromine substituent at the para position (C4) and a methoxy group at the ortho position (C2) relative to the phenolic hydroxyl group. Its physical properties include a melting point of 34–37 °C and a boiling point of 129–132 °C at 12 mmHg .
This compound is widely used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings to construct diaryl ethers or biaryl scaffolds . It also serves as a precursor for protecting group strategies (e.g., methoxymethyl (MOM) ether formation) and in the synthesis of natural products like surinamensinols and Quebecol derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxyphenol can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like chloroform or acetic acid. The reaction is typically carried out at low temperatures to control the bromination process and avoid over-bromination .
Another method involves the use of bromine and a catalyst such as iron(III) bromide to facilitate the bromination reaction. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for better control of temperature, pressure, and reactant concentrations, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.
Major Products
Substituted Phenols: Products formed from nucleophilic substitution reactions.
Quinones: Products formed from oxidation reactions.
De-brominated Phenols: Products formed from reduction reactions.
Scientific Research Applications
Synthetic Chemistry Applications
4-Bromo-2-methoxyphenol serves as an important intermediate in the synthesis of various organic compounds. Its utility is highlighted in several key reactions:
- Diels–Alder Reactions : Surasani et al. demonstrated its application in the Diels–Alder reaction involving 4-halogenated masked o-benzoquinones with electron-rich dienophiles. This reaction produces polyfunctionalized bicyclic systems, showcasing the compound's ability to facilitate complex organic transformations .
- Synthesis of Key Intermediates : Zhu et al. reported the use of this compound in synthesizing 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, an essential precursor for Bosutinib, a drug used in cancer treatment. The synthesis involved multiple steps including Friedel-Crafts reaction and intramolecular cyclization, yielding a product with high purity .
- Novel Scyphostatin Analogues : Runcie et al. utilized this compound to synthesize novel scyphostatin analogues through oxidation and subsequent reactions, demonstrating its versatility as a building block in complex organic synthesis .
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry:
- Anticancer Activity : Recent studies have explored the cytotoxic effects of various derivatives of this compound against cancer cell lines. For instance, novel Schiff base complexes derived from this compound were tested against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines, revealing significant cytotoxicity .
- Pharmaceutical Intermediates : The synthesis of intermediates for pharmaceuticals such as Bosutinib emphasizes its relevance in drug development. The processes involved often require high yields and purity, which this compound can provide through efficient synthetic routes .
Material Science Applications
In material science, this compound has been utilized in creating functional materials:
- Polymer Chemistry : Its derivatives have been investigated for use in polymerization processes, contributing to the development of new materials with tailored properties. The ability to form stable intermediates makes it suitable for various polymerization techniques .
Data Table: Summary of Applications
Case Study 1: Synthesis of Bosutinib Intermediate
Zhu et al. outlined a multi-step synthesis starting from this compound to produce a key intermediate for Bosutinib. This involved several reactions including bromination and cyclization, achieving a yield of 36.9% with high purity. This case exemplifies the compound's importance in pharmaceutical applications.
Case Study 2: Anticancer Activity Assessment
The cytotoxic potential of Schiff base complexes derived from this compound was evaluated using the MTT assay on cancer cell lines. The results indicated significant cell viability reduction at varying concentrations, highlighting the therapeutic potential of this compound and its derivatives.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxyphenol depends on its application. For instance, as an inhibitor of enoyl-acyl carrier protein reductase, it binds to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP, which is a crucial step in fatty acid biosynthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The reactivity and applications of 4-bromo-2-methoxyphenol are influenced by its substitution pattern and halogen type. Below is a comparison with structurally related halogenated methoxyphenols (Table 1):
Table 1: Comparison of this compound with Structural Analogs
Key Observations:
Halogen Effects: Bromine: Balances reactivity and stability. The C–Br bond in this compound facilitates efficient palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at milder conditions compared to chloro analogs . Chlorine: Lower molecular weight and weaker C–Cl bond reduce reactivity in cross-couplings, often requiring harsher conditions or specialized catalysts. Iodine: Higher reactivity in coupling reactions but may lead to side reactions (e.g., proto-deiodination) .
Substituent Position: The para-bromo substituent (C4) in this compound enhances electronic communication with the phenolic oxygen, making it favorable for electrophilic aromatic substitution and coupling reactions. Meta-substituted analogs (e.g., 5-bromo-2-methoxyphenol) exhibit distinct regioselectivity in reactions, limiting their utility in directed ortho-metalation strategies .
Cross-Coupling Reactions
This compound is a preferred substrate for Suzuki-Miyaura couplings due to bromine’s optimal leaving-group ability. For example:
- In the synthesis of triclosan analogs, it couples with arylboronic acids to form diaryl ethers in high yields .
- Chloro analogs (e.g., 4-chloro-2-methoxyphenol) require higher catalyst loadings or elevated temperatures for comparable yields .
Protection Strategies
The phenolic hydroxyl group in this compound is efficiently protected as a MOM ether (92% yield) using chloromethyl methyl ether , a reaction less commonly reported for iodo or chloro analogs due to competing side reactions.
Physical and Environmental Considerations
- Solubility and Stability : Bromine’s polarizability enhances solubility in organic solvents (e.g., THF, DCM) compared to chloro analogs. However, iodo derivatives may exhibit lower thermal stability.
- Environmental Impact: Halogenated methoxyphenols, including this compound, are studied for their persistence and odor thresholds. Brominated derivatives generally exhibit higher odor thresholds than chlorinated analogs .
Biological Activity
4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, is a versatile organic compound with the molecular formula and a molecular weight of 203.03 g/mol. It is characterized by its bromine and methoxy functional groups, which contribute to its biological activity and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. It has been reported to exhibit effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies have indicated that it can inhibit the growth of certain strains of Staphylococcus aureus and Escherichia coli , making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and modulation of signaling pathways involved in cell cycle regulation. Specifically, it has been noted for its inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity: It acts as a slow-binding inhibitor of InhA, an enzyme crucial for the fatty acid synthesis pathway in Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
- Modulation of Cell Signaling Pathways: The compound influences several signaling pathways, including MAPK/ERK and NF-κB pathways, which are vital for cellular responses to stress and inflammation .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies indicate that modifications to the bromine and methoxy groups can significantly alter the biological efficacy of this compound. For example, variations in substituents on the phenolic ring have been explored to enhance its potency against specific targets .
Synthesis and Application in Drug Development
A notable application of this compound is its role as an intermediate in synthesizing Bosutinib (SKI-606), a Bcr-Abl tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). The synthesis involves multiple steps starting from this compound, demonstrating its utility in pharmaceutical chemistry .
Clinical Relevance
In clinical settings, derivatives of this compound are being investigated for their potential use in antibody-drug conjugates (ADCs), which are designed to selectively target and kill cancer cells while minimizing damage to normal tissues . This highlights the compound's relevance not only as a building block but also as a functional agent in targeted therapies.
Data Summary
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.03 g/mol |
Melting Point | 34-37 °C |
Boiling Point | 250.1 °C at 760 mmHg |
Density | 1.6 g/cm³ |
Flash Point | 105 °C |
Q & A
Q. Basic: What are the common synthetic routes for 4-Bromo-2-methoxyphenol, and how is regioselectivity achieved?
This compound is typically synthesized via electrophilic aromatic substitution. A regioselective bromination method involves reacting 2-methoxyphenol with HBr under controlled conditions. Steric and electronic effects from the methoxy group direct bromination to the para position relative to the hydroxyl group. For example, using HBr in a polar solvent at 0–25°C minimizes ortho-substitution byproducts . Optimization of reaction time and temperature is critical to achieving >90% regioselectivity.
Q. Basic: Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key.
- 1H NMR (CDCl₃, 600 MHz): Peaks at δ 7.05–6.88 (m, 2H), 6.79 (d, J=8.4 Hz, 1H), and 3.87 (s, 3H) confirm aromatic protons and the methoxy group.
- 13C NMR : Signals at δ 147.32 (C-OH), 144.91 (C-Br), and 56.23 (OCH₃) validate the structure.
- MS (EI) : Molecular ion peaks at m/z 202/204 ([M]⁺, Br isotope pattern) and fragment ions at m/z 187/189 (loss of CH₃) confirm the bromine substitution .
Properties
IUPAC Name |
4-bromo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIIJQOEGXWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294267 | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7368-78-7 | |
Record name | 7368-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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